![molecular formula C19H15NO4 B14321132 4,4'-[(3-Nitrophenyl)methylene]diphenol CAS No. 106484-62-2](/img/structure/B14321132.png)
4,4'-[(3-Nitrophenyl)methylene]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(3-Nitrophenyl)methylene]diphenol is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which in turn is connected to two phenol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Nitrophenyl)methylene]diphenol typically involves the condensation reaction between 3-nitrobenzaldehyde and phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the methylene bridge.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar condensation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-[(3-Nitrophenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
科学的研究の応用
4,4’-[(3-Nitrophenyl)methylene]diphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which 4,4’-[(3-Nitrophenyl)methylene]diphenol exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to the observed biological activities.
類似化合物との比較
Similar Compounds
4,4’-Methylenedianiline: Similar structure but with amino groups instead of nitro groups.
4,4’-Methylenediphenol: Lacks the nitrophenyl group.
Uniqueness
4,4’-[(3-Nitrophenyl)methylene]diphenol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
106484-62-2 |
|---|---|
分子式 |
C19H15NO4 |
分子量 |
321.3 g/mol |
IUPAC名 |
4-[(4-hydroxyphenyl)-(3-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C19H15NO4/c21-17-8-4-13(5-9-17)19(14-6-10-18(22)11-7-14)15-2-1-3-16(12-15)20(23)24/h1-12,19,21-22H |
InChIキー |
UWVIMXOINQEVJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


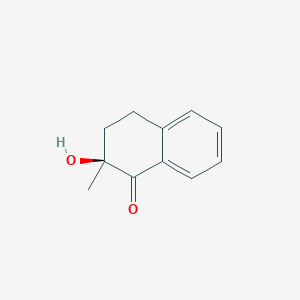


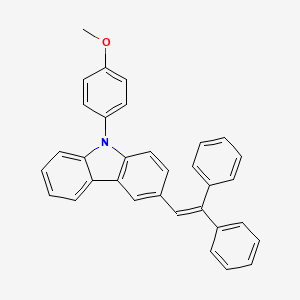



![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
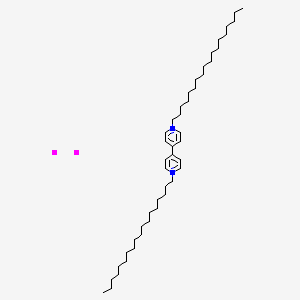
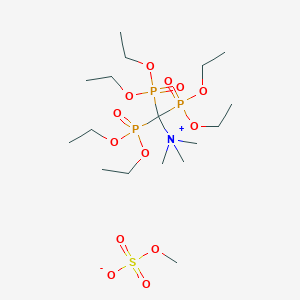
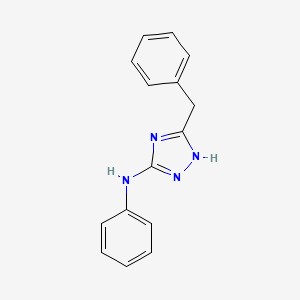
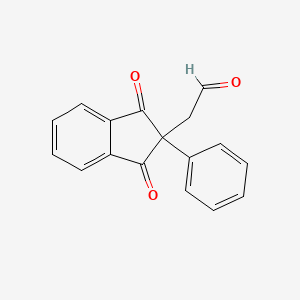
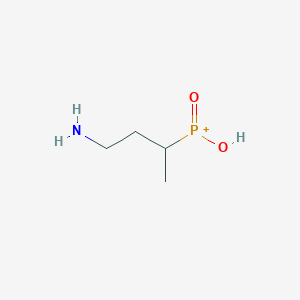
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
